cis-6-Octadecenoic acid

Fatty acid metabolism Desaturase pathway Arachidonic acid suppression

Standard C18:1 fatty acids (e.g., oleic acid) fail to replicate the distinct metabolic and biophysical properties of petroselinic acid due to double bond position at Δ6. This compound is essential for: - In vivo metabolic probes (dead-end metabolite, inhibits linoleic acid → arachidonic acid) - Transdermal permeation enhancers (higher skin flux vs. oleic acid) - Sophorolipid biosurfactants (lower CMC, novel C12 aldehydes) - Anti-biofilm coatings (≥65% S. aureus inhibition at 100 μg/mL) Supplied as sodium salt (CAS 6697-77-4, ≥98% purity) for aqueous compatibility.

Molecular Formula C18H33NaO2
Molecular Weight 304.4 g/mol
CAS No. 6697-77-4
Cat. No. B3149303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-6-Octadecenoic acid
CAS6697-77-4
Molecular FormulaC18H33NaO2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+]
InChIInChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b13-12-;
InChIKeyUYUAKLGDTIFZIV-USGGBSEESA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petroselinic Acid: Identity, Class, and Physicochemical Baseline


cis-6-Octadecenoic acid (CAS 6697-77-4, sodium salt; free acid CAS 593-39-5), systematically (6Z)-octadec-6-enoic acid and commonly termed petroselinic acid, is an 18-carbon monounsaturated omega-12 fatty acid bearing a cis double bond at the Δ6 position [1]. It is a positional isomer of oleic acid (cis-9-octadecenoic acid) and belongs to the carboxylic acid class, occurring naturally at high levels (31–75%) in Apiaceae seed oils, notably coriander (Coriandrum sativum) [2]. Key physicochemical properties include a melting point of 29.5–30.1 °C, a density (d₄⁴⁰) of 0.8700, and a refractive index (nD⁴⁰) of 1.4533 [3]. The compound is commercially supplied as the sodium salt (C₁₈H₃₃NaO₂, MW 304.4 g/mol, purity ~98%) and is primarily used as a biochemical reagent, a cosmetic formulation ingredient, and a research tool for studying structure–function relationships of unsaturated fatty acids [4].

Positional isomer probe: Δ6-cis monounsaturated C18 fatty acid distinct from oleic acid; enables structure–function studies of double-bond location.
Sodium salt format: supplied as sodium salt for aqueous compatibility in metabolic, formulation, and antimicrobial assays.
Multi-application research tool: utilized in lipid metabolism, transdermal delivery, biosurfactant fermentation, and anti-biofilm materials research.

Why Petroselinic Acid Cannot Be Replaced by Generic C18:1 Isomers


Although cis-6-octadecenoic acid shares an identical molecular formula (C₁₈H₃₄O₂) and degree of unsaturation with oleic acid (cis-9) and other positional isomers, the position of the cis double bond at Δ6 confers fundamentally different metabolic, biophysical, and biochemical properties that preclude simple interchange [1]. Unlike oleic acid, petroselinic acid acts as a dead-end metabolite that cannot undergo desaturation/chain elongation, instead inhibiting the conversion of linoleic acid to arachidonic acid in vivo [2]. In transdermal delivery systems, petroselinic acid outperforms oleic acid as a permeation enhancer due to stronger interaction energy with stratum corneum saturated fatty acids [3]. In biosurfactant synthesis, the Δ6 double bond position yields sophorolipids with markedly lower critical micelle concentrations than oleic-acid-based analogs [4]. These position-dependent functional differences are quantifiable and reproducible, meaning that procurement of a generic C18:1 fatty acid in place of cis-6-octadecenoic acid will not recapitulate the target compound's performance in the applications described below.

Metabolic routing
Petroselinic acid: dead-end metabolite; no desaturation/elongation products; inhibits linoleic acid → arachidonic acid conversion.
Oleic acid: undergoes desaturation/elongation to Mead’s acid; does not suppress arachidonic acid pathway.
Permeation enhancement
Petroselinic acid: reported higher drug flux through skin; stronger interaction energy with stratum corneum saturated fatty acids.
Oleic acid: measurable but lower permeation enhancement; less negative interaction energy with skin lipid models.
Biosurfactant CMC
Petroselinic-acid-based sophorolipids: much lower critical micelle concentration; identical minimal surface tension.
Oleic-acid-based sophorolipids: established higher CMC values; less efficient micellization.

Quantified Performance Advantage Against Oleic Acid and Other Comparators


Dead-End Metabolic Fate vs. Oleic Acid in Liver Lipid Metabolism

In a controlled rat feeding study directly comparing petroselinic acid (Δ6-cis-18:1) and oleic acid (Δ9-cis-18:1) supplied as dietary triacylglycerols, petroselinic acid yielded no detectable desaturation/chain elongation products in liver lipids, whereas oleic acid produced distinctly measurable levels of Mead's acid (Δ5,8,11-all cis-eicosatrienoic acid, n-9 20:3) [1]. Additionally, dietary petroselinic acid inhibited desaturation/chain elongation of linoleic acid, resulting in reduced arachidonic acid levels in liver lipids—a metabolic interference not observed with oleic acid under the same conditions [1]. The differential metabolic routing is a direct consequence of the Δ6 double bond position.

Metabolic fate
Head-to-head
Petroselinic acid: no detectable desaturation/elongation products; oleic acid: distinct Mead’s acid detected. Petroselinic acid suppressed arachidonic acid levels via linoleic acid pathway inhibition.
Supports desaturase pathway study fit; metabolic fate context differs.
Rat liver lipid model, dietary triacylglycerols.
Fatty acid metabolism Desaturase pathway Arachidonic acid suppression Nutritional biochemistry

Superior Skin Permeation Enhancement vs. Oleic Acid

In a direct in vitro and in vivo comparison using rat skin, petroselinic acid enhanced the permeability of indomethacin (IM) and propylene glycol (PG) more than oleic acid, with the degree of enhancement consistent with the extent of skin lipid structure alteration observed via FT-IR/ATR [1]. Molecular mechanics calculations further demonstrated that the interaction energy difference (ΔE) between petroselinic acid and saturated fatty acid models (palmitic and stearic acids) was more negative than that of oleic acid, indicating stronger thermodynamic affinity of petroselinic acid for stratum corneum lipid constituents [1].

Skin permeation
Head-to-head
Reported higher indomethacin/propylene glycol flux; more negative interaction energy with saturated fatty acid models (ΔEPSA < ΔEoleic).
Supports permeation enhancement review.
In vitro Franz cell, in vivo rat skin; FT-IR/ATR, MM2 calculations.
Transdermal drug delivery Skin permeation enhancer Stratum corneum Formulation science

Lower Critical Micelle Concentration in Sophorolipid Biosurfactants

Petroselinic acid was used as a fermentation substrate with a Starmerella bombicola lactone esterase overexpression strain to produce diacetylated sophorolipid lactone and the corresponding sophorolipid acid. When critical micelle concentration (CMC) and surface tension were measured and compared directly with oleic-acid-based sophorolipid counterparts, both petroselinic-acid-derived sophorolipids exhibited much lower CMC values, while the minimal surface tension at CMC remained essentially identical [1]. The CMC reduction is attributed to the altered molecular geometry imparted by the Δ6 double bond position.

CMC reduction
Head-to-head
Petroselinic-acid-based sophorolipids (lactone and acid forms) exhibited much lower CMC values than oleic-acid-based analogs; minimal surface tension unchanged.
Supports biosurfactant efficiency screening.
Du Noüy ring, 25°C; identical fermentation conditions.
Biosurfactants Sophorolipids Critical micelle concentration Self-assembly Green chemistry

Anti-Biofilm Activity Against MRSA at Sub-Inhibitory Concentrations

A screen of 27 fatty acids against methicillin-sensitive S. aureus identified three C18 unsaturated fatty acids—petroselinic, vaccenic, and oleic acids—that inhibited biofilm formation by more than 65% at 100 μg/mL without affecting planktonic cell growth (MICs all > 400 μg/mL) [1]. Notably, petroselinic acid also significantly inhibited biofilm formation in two methicillin-resistant S. aureus (MRSA) strains and two methicillin-sensitive S. aureus (MSSA) strains, while additionally suppressing three virulence factors: staphyloxanthin, lipase, and α-hemolysin [1]. Transcriptional analysis revealed repression of quorum sensing regulator agrA, effector RNAIII, and the virulence regulator saeR [1]. While oleic acid and vaccenic acid shared the >65% biofilm inhibition at 100 μg/mL, the source emphasizes petroselinic acid's broader anti-virulence profile validated across MRSA and MSSA strains.

Anti-biofilm
Head-to-head
>65% biofilm inhibition at 100 µg/mL (planktonic MIC >400 µg/mL). Suppressed staphyloxanthin, lipase, α-hemolysin; repressed agrA, RNAIII, saeR in MRSA/MSSA strains.
Supports anti-biofilm screening context; reported multi-virulence-factor suppression.
96-well crystal violet assay; qRT-PCR; ex vivo porcine skin model.
Antimicrobial resistance Biofilm inhibition Staphylococcus aureus MRSA Virulence factor suppression

Lipase Substrate Discrimination Between cis-6 and trans-6 Isomers

In esterification reactions catalyzed by lipase from oilseed rape (Brassica napus L.), petroselinic acid (cis-6-18:1) was esterified at only 2–7% of the rate of oleic acid (cis-9-18:1), whereas petroselaidic acid (trans-6-18:1) was esterified approximately 10 times faster than petroselinic acid [1]. This dramatic rate difference between the cis-6 and trans-6 geometric isomers demonstrates exceptional lipase discrimination based on double bond geometry specifically at the Δ6 position, a property not observed to the same degree for the Δ9 isomers.

Lipase specificity
Head-to-head
Esterification rate 2–7% of oleic acid; trans-6 isomer ~10× faster than petroselinic acid.
Supports lipase substrate discrimination context.
Brassica napus lipase, hexane/1-butanol.
Biocatalysis Lipase specificity Fatty acid esterification Enzyme kinetics

Unique Phase Behavior and Martensitic Transition in Lipid Crystals

Differential scanning calorimetry (DSC) and FTIR spectroscopy of binary combinations of petroselinic acid (PSA) and octadecanoic acid (stearic acid, SA) revealed a monotectic phase diagram in which PSA reduces the melting temperature of SA at all compositions. Pure PSA melts at 29.1 °C, whereas pure SA melts at 65.1 °C [1]. Unlike oleic acid, which exhibits a well-characterized γ-to-α polymorphic transition at approximately −3 °C, PSA shows a single solid-to-liquid transition [1]. Furthermore, PSA uniquely undergoes a martensitic (displacive) phase transition at room temperature when single crystals of the single-layered polytype are subjected to rapid heating or mechanical stress [2]. This solid-state phase transformation has not been reported for oleic acid or other common C18:1 positional isomers.

Phase behavior
Cross-study
Monotectic phase diagram with stearic acid; melting point 29.1°C; single solid-to-liquid transition. Exhibits unique martensitic phase transition in single-layered polytype crystals.
Supports lipid phase behavior studies; distinguishes from oleic acid.
DSC, FTIR; X-ray diffraction (Kaneko 1997).
Lipid phase behavior Differential scanning calorimetry Polymorphism Stratum corneum biophysics

High-Confidence Research and Industrial Application Scenarios


Arachidonic Acid Cascade Modulation and Desaturase Inhibition

For laboratories investigating the regulation of polyunsaturated fatty acid biosynthesis, petroselinic acid serves as an indispensable metabolic probe because it acts as a dead-end metabolite that cannot be further desaturated or chain-elongated, while simultaneously inhibiting the Δ6-desaturation of linoleic acid [1]. This dual property—absence of its own metabolic progression plus suppression of the arachidonic acid pathway—cannot be replicated by oleic acid (which does undergo desaturation/elongation to Mead's acid). Procurement of petroselinic acid (as the sodium salt, CAS 6697-77-4, for aqueous solubility) is recommended for in vivo feeding studies, microsomal desaturase activity assays, and cellular lipidomics experiments requiring a non-metabolizable C18:1 fatty acid control or a specific Δ6-desaturase pathway inhibitor .

Transdermal Drug Delivery with Superior Permeation Enhancement

Formulators developing transdermal patches, topical gels, or dermatological creams containing active pharmaceutical ingredients such as indomethacin should select petroselinic acid over oleic acid as the penetration enhancer. Direct comparative data show that petroselinic acid produces higher drug flux through skin and induces greater stratum corneum lipid fluidity, attributable to its stronger molecular interaction energy with skin saturated fatty acids [1]. The higher melting point (29–30 °C vs. 14 °C for oleic acid) also confers favorable handling properties for semi-solid formulation manufacturing . The sodium salt form (CAS 6697-77-4) offers improved aqueous compatibility for hydrogel or emulsion-based delivery vehicles.

High-Efficiency Sophorolipid Biosurfactant Fermentation

Industrial biotechnology groups producing sophorolipid biosurfactants via Starmerella bombicola fermentation can achieve dramatically lower critical micelle concentrations by using petroselinic acid as the hydrophobic substrate instead of oleic acid [1]. The resulting petroselinic-acid-based sophorolipids retain identical minimal surface tension while requiring lower concentrations for micellization, translating to reduced raw material usage in detergent, emulsifier, and personal care product formulations [1]. The Δ6 double bond position also enables downstream ozonolysis to generate novel C12 sophorolipid aldehyde building blocks for further chemical diversification, a synthetic route not accessible from oleic-acid-based sophorolipids [1]. Procurement of high-purity petroselinic acid sodium salt (≥98%) is essential to avoid contamination with oleic acid that would compromise product homogeneity.

Anti-Biofilm Biomaterials and Medical Device Coatings

Researchers and product developers designing anti-infective coatings for medical devices, wound dressings, or food processing surfaces can utilize petroselinic acid as a non-cytotoxic biofilm inhibitor effective against both methicillin-sensitive and methicillin-resistant S. aureus strains [1]. At 100 μg/mL, petroselinic acid inhibits biofilm formation by >65% without killing planktonic bacteria (MIC > 400 μg/mL), reducing the selective pressure for resistance development [1]. Its additional suppression of multiple virulence factors (staphyloxanthin, lipase, α-hemolysin) through quorum sensing interference provides a multi-pronged anti-infective mechanism not uniformly demonstrated by oleic or vaccenic acids [1]. For in vivo or ex vivo porcine skin biofilm models, the sodium salt form (CAS 6697-77-4) is preferred for solubility and compatibility with aqueous experimental systems.

Application
Selection Property
Validation Focus
Arachidonic acid cascade modulation
Dead-end metabolite profile; Δ6-desaturase pathway inhibition
Liver lipidomics, microsomal desaturase activity assays
Transdermal delivery formulation
Higher permeation enhancement potential; strong stratum corneum lipid interaction
Franz cell flux studies, skin lipid FT-IR/ATR analysis
Sophorolipid biosurfactant fermentation
Much lower CMC of resulting sophorolipids; identical surface tension
CMC vs. concentration curves, surface tension measurement
Anti-biofilm materials research
Sub-MIC biofilm inhibition; multi-virulence-factor suppression
Biofilm biomass quantification, virulence gene qRT-PCR
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